(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, and other physical and chemical properties .Scientific Research Applications
(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-oldroxyindan has a variety of potential applications in scientific research. It has been studied for its potential use as a pharmaceutical agent, as well as for its potential as a therapeutic agent. Additionally, it has been investigated for its ability to act as an inhibitor of certain enzymes and as a potential prodrug.
Mechanism of Action
Target of Action
The primary target of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol, also known as 1R,3R-RSL3, is the enzyme glutathione peroxidase 4 (GPX4) . GPX4 is a key enzyme in the body that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Mode of Action
1R,3R-RSL3 interacts with its target GPX4 by inhibiting its activity . This inhibition reduces the expression of GPX4 protein, leading to an increase in oxidative stress within the cell . This increased oxidative stress can lead to a type of regulated cell death known as ferroptosis .
Biochemical Pathways
The inhibition of GPX4 by 1R,3R-RSL3 affects the biochemical pathway of lipid peroxidation . In normal conditions, GPX4 reduces lipid peroxides and protects the cell from damage. When gpx4 is inhibited, lipid peroxides accumulate, leading to damage to the cell membrane and other cellular structures, ultimately leading to ferroptosis .
Pharmacokinetics
It is known that the compound is a negative control for 1s,3r-rsl3 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is the induction of ferroptosis, a form of regulated cell death . This occurs due to the accumulation of lipid peroxides in the cell, leading to oxidative damage and eventually cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of antioxidants in the cellular environment can potentially counteract the oxidative damage caused by the inhibition of GPX4 . Additionally, the stability and efficacy of the compound could be affected by factors such as pH, temperature, and the presence of other interacting molecules in the environment.
Advantages and Limitations for Lab Experiments
(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-oldroxyindan has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in a two-step process. Additionally, the compound is relatively non-toxic and has a low potential for side effects. However, it is important to note that the compound is not approved for use in humans and its effects on humans are not fully understood.
Future Directions
In order to fully understand the potential applications of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-oldroxyindan, further research is needed. Potential future directions include further investigation into the compound’s potential as a pharmaceutical agent, its mechanism of action, and its biochemical and physiological effects. Additionally, further research is needed to determine the compound’s potential as a prodrug and its potential to reduce the risk of cardiovascular disease and improve cognitive function. Finally, further research is needed to determine the compound’s safety and efficacy in humans.
Synthesis Methods
(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-oldroxyindan is synthesized in a two-step process. In the first step, 2-bromo-3-hydroxyindan is reacted with sodium hydride in a reaction medium of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The reaction produces (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-oldroxyindan and sodium bromide. In the second step, the (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-oldroxyindan is reacted with a solution of hydrochloric acid in methanol to produce the desired product.
Safety and Hazards
properties
IUPAC Name |
(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVIGUZMXLBANS-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@@H]1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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